molecular formula C14H14N4O3S B5793953 N-[4-(acetylamino)phenyl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide

N-[4-(acetylamino)phenyl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B5793953
M. Wt: 318.35 g/mol
InChI Key: RWZJCJNLPOTKQM-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl ring, and a hydroxypyrimidinyl sulfanyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Sulfanyl Linkage: This involves the reaction of the acetylated compound with a suitable sulfanyl reagent.

    Hydroxypyrimidinyl Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.

    Substitution: The hydroxypyrimidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, while the hydroxypyrimidinyl group can participate in π-π interactions with aromatic residues. These interactions can inhibit enzyme activity or modulate receptor function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide is unique due to its hydroxypyrimidinyl group, which imparts distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-9(19)16-10-2-4-11(5-3-10)17-13(21)8-22-14-15-7-6-12(20)18-14/h2-7H,8H2,1H3,(H,16,19)(H,17,21)(H,15,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZJCJNLPOTKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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